2-(1H-benzimidazol-1-yl)propanoic acid
Overview
Description
2-(1H-Benzimidazol-1-yl)propanoic acid is a heterocyclic compound that features a benzimidazole ring fused to a propanoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The benzimidazole ring is known for its bioactivity, making derivatives of this compound valuable in drug development and other scientific research.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological properties . For instance, 2-aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazole derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been associated with various biological activities, including antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with propanoic acid under acidic conditions to form the benzimidazole ring, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
2-(1H-Benzimidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It is also studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 2-(1H-benzimidazol-1-yl)propanoic acid, known for its broad range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring, exhibiting diverse pharmacological properties.
Benzimidazole-2-carboxylic Acid: A derivative with a carboxylic acid group at the 2-position, similar in structure and reactivity to this compound.
Uniqueness
This compound is unique due to the presence of the propanoic acid moiety, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different applications and effects .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHLUYPAQJXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390066 | |
Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157198-79-3 | |
Record name | 2-(1H-benzimidazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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